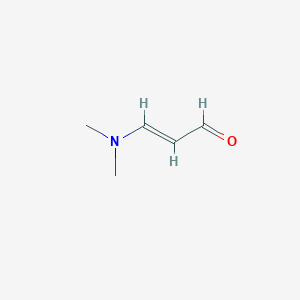

3-Dimethylaminoacrolein

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

927-63-9 |

|---|---|

Molekularformel |

C5H9NO |

Molekulargewicht |

99.13 g/mol |

IUPAC-Name |

3-(dimethylamino)prop-2-enal |

InChI |

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3 |

InChI-Schlüssel |

RRLMPLDPCKRASL-UHFFFAOYSA-N |

SMILES |

CN(C)C=CC=O |

Isomerische SMILES |

CN(C)/C=C/C=O |

Kanonische SMILES |

CN(C)C=CC=O |

Andere CAS-Nummern |

927-63-9 |

Piktogramme |

Corrosive |

Synonyme |

3-(Dimethylamino)-2-propenal; 3-(Dimethylamino)acrolein; 3-(Dimethylamino)acrylaldehyde; 3-(Dimethylamino)propenal; 4-Dimethylamino-2-propen-1-al; β-(Dimethylamino)acrolein |

Herkunft des Produkts |

United States |

3-Dimethylaminoacrolein: A Comprehensive Technical Guide for Advanced Synthesis

An In-depth Exploration of a Versatile C3 Building Block for Pharmaceutical and Chemical Research

Introduction

3-Dimethylaminoacrolein, a vinylogous dimethylformamide (DMF), is a highly versatile and reactive organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Structurally, it combines the functionalities of an α,β-unsaturated aldehyde and an enamine, rendering it a potent electrophile and a nucleophilic enamine derivative.[2] This unique electronic profile allows it to participate in a diverse array of chemical transformations, making it an invaluable C3 building block for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.[1] This guide provides a comprehensive overview of 3-dimethylaminoacrolein, including its chemical and physical properties, synthesis methodologies, key applications in advanced synthesis, and essential safety and handling protocols.

Core Properties and Specifications

3-Dimethylaminoacrolein is typically a clear, pale yellow to brown liquid that is soluble in water, methanol, and 1,2-dichloroethane.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2E)-3-(Dimethylamino)prop-2-enal |

| Synonyms | 3-Dimethylaminoacrylaldehyde, 3-(Dimethylamino)-2-propenal |

| CAS Number | 927-63-9[2][3], 692-32-0 (non-specific)[1] |

| Molecular Formula | C₅H₉NO[2] |

| Molecular Weight | 99.13 g/mol [2][4] |

| Appearance | Clear yellow to brown liquid[1][2] |

| Density | 0.99 g/mL at 25 °C[3][4] |

| Boiling Point | 270-273 °C[3][4][5] |

| Refractive Index | n20/D 1.584[3][4] |

| Flash Point | >113 °C (>230 °F)[3][5] |

Synthesis of 3-Dimethylaminoacrolein

The industrial and laboratory-scale synthesis of 3-dimethylaminoacrolein can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Vilsmeier-Haack Approach

A prevalent method for the synthesis of 3-dimethylaminoacrolein involves the Vilsmeier-Haack reaction.[1] This approach utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. The Vilsmeier reagent then reacts with a suitable precursor, such as a vinyl ether, to yield the target compound.

For instance, the reaction of isobutyl vinyl ether with the Vilsmeier reagent, followed by hydrolysis, provides 3-dimethylaminoacrolein in good yield.[1] This method is adaptable for continuous processes.[1] The underlying principle of the Vilsmeier-Haack reaction is the formation of a highly electrophilic iminium salt (the Vilsmeier reagent) which then undergoes electrophilic substitution with an electron-rich substrate.[6][7][8]

Caption: Generalized workflow for the synthesis of 3-Dimethylaminoacrolein via the Vilsmeier-Haack reaction.

Other Synthetic Routes

An alternative, though less common on an industrial scale due to the hazardous nature of the starting material, is the Reppe vinylation, which involves the addition of dimethylamine to the triple bond of propynal.[1] Other methods include the reaction of malonaldehyde derivatives with dimethylamine.[2]

Applications in Advanced Organic Synthesis

The dual reactivity of 3-dimethylaminoacrolein makes it a cornerstone in the synthesis of a wide variety of organic molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals.[1][9]

Synthesis of Nitrogen-Containing Heterocycles

3-Dimethylaminoacrolein serves as a versatile precursor for the construction of pyridines, pyrimidines, pyrroles, and pyrazoles.[1] For example, it reacts with guanidine to form 2-aminopyrimidine, a key structural motif in many biologically active molecules.[1] The reaction with glycine esters can yield N-alkylpyrroles in high yields.[1]

Of significant industrial interest is its application in the synthesis of 2-chloronicotinic acid derivatives, which are important intermediates for pharmaceuticals and agrochemicals.[1] This is typically achieved through a Knoevenagel condensation with an active methylene compound like ethyl cyanoacetate.[1]

Synthesis of Porphyrin and Cyanine Derivatives

In the realm of materials science and photochemistry, 3-dimethylaminoacrolein is employed in the synthesis of complex macrocycles and dyes. It has been utilized in the preparation of benzochlorins, benzoisobacteriochlorins, and benzobacteriochlorins, which are porphyrin analogues with applications in photodynamic therapy.[3][4][5] Additionally, it is a building block for Y-shaped cyanine dyes, which are of interest for their optical properties.[3][4][5]

Role as a Malondialdehyde Precursor

3-Dimethylaminoacrolein is a stable and less toxic precursor to malondialdehyde, a product of lipid peroxidation and a biomarker for oxidative stress.[1] This allows for the controlled generation and study of malondialdehyde and its adducts in biological systems.

Key Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[8][10] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the substrate.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

The following is a representative protocol for the synthesis of a 2-aminopyrimidine derivative from 3-dimethylaminoacrolein and guanidine, illustrating its utility in heterocyclic synthesis.

Materials:

-

3-Dimethylaminoacrolein

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolution of Guanidine: In a round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride in ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol. This generates free guanidine in situ.

-

Addition of 3-Dimethylaminoacrolein: Slowly add 3-dimethylaminoacrolein to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time as determined by reaction monitoring (e.g., by TLC).

-

Workup: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired 2-aminopyrimidine.

Safety and Handling

3-Dimethylaminoacrolein is a corrosive substance that can cause severe skin burns and eye damage.[3][11] It is essential to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.[12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][13]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[3][13]

-

Respiratory Protection: If working outside of a fume hood or if vapors are present, use a suitable respirator with an appropriate filter (e.g., type ABEK).[3]

Handling and Storage:

-

Do not breathe vapors or mist.[12]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[5][12] For long-term storage, freezing (-20 °C) is recommended to maintain stability.[4][5]

-

Keep away from incompatible substances and sources of ignition.[13]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[11][12]

-

In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[12]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11][12]

Conclusion

3-Dimethylaminoacrolein is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its unique combination of functional groups allows for the efficient synthesis of a wide range of valuable compounds, particularly nitrogen-containing heterocycles. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to fully leverage its potential in the creation of novel molecules with diverse applications.

References

-

Wikipedia. 3-Dimethylaminoacrolein. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-(Dimethylamino)acrolein. [Link]

-

PubChem. 3-Dimethylaminoacrolein. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of CAS 927-63-9: An Organic Intermediate for Advanced Chemical Synthesis. [Link]

-

PrepChem.com. Synthesis of 2-cyano-3-dimethylaminoacrolein. [Link]

-

Wikimedia Commons. Category:Vilsmeier-Haack reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

Sources

- 1. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 3-二甲胺基丙烯醛 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 3-Dimethylaminoacrolein | 927-63-9 [chemicalbook.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. 3-(Dimethylamino)acrolein | 927-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

The Solvation Dynamics and Handling Protocols of 3-Dimethylaminoacrolein in Organic Solvents

A Comprehensive Technical Guide for Synthetic Applications

As a Senior Application Scientist who has spent years optimizing scale-up syntheses, I frequently observe researchers struggling with the isolation, purification, and solvent compatibility of 3-Dimethylaminoacrolein (3-DMA, CAS 927-63-9). Often, scientists treat this reagent as a standard aliphatic aldehyde, leading to poor extraction yields, unexpected degradation, and failed downstream reactions.

To master the handling of 3-DMA, one must first understand its unique electronic architecture. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to optimize your workflows when using 3-DMA in common organic solvents.

The Causality of Solvation: A Mechanistic Overview

3-Dimethylaminoacrolein is not a traditional α,β-unsaturated aldehyde; it is best conceptualized as a "vinylogous dimethylformamide (DMF)"[1]. The molecule features a powerful "push-pull" conjugated system: the electron-donating dimethylamino group pushes electron density through the alkene π -system, while the electronegative carbonyl oxygen pulls it.

This delocalization imparts a significant zwitterionic character to the molecule. Consequently, 3-DMA exhibits a much higher dipole moment than typical alkenes, drastically altering its polarity, nucleophilicity, and interaction with various electrophiles and solvents[2]. It behaves more like a highly polar salt than a neutral organic liquid, explaining its exceptional affinity for protic and polar aprotic solvents, and its near-total insolubility in aliphatic hydrocarbons.

Fig 1: Mechanistic Solvation Model of 3-DMA based on its zwitterionic resonance.

Solubility Profile in Common Organic Solvents

Understanding the exact solubility profile of 3-DMA is critical for designing effective reaction media, extraction protocols, and chromatographic purifications. The table below summarizes the quantitative and qualitative solubility data alongside the mechanistic reasoning for each solvent class.

| Solvent | Solubility Level | Mechanism of Solvation | Practical Application in Workflows |

| Water | Miscible / Highly Soluble | Strong H-bond acceptance at the carbonyl oxygen[1]. | Aqueous reaction media; biological assays. |

| Methanol / Ethanol | Highly Soluble | H-bonding and dipole-dipole stabilization. | Stock solutions; co-solvents for recrystallization. |

| Dichloromethane (DCM) / 1,2-Dichloroethane | Highly Soluble | Strong dipole-dipole interactions stabilizing the zwitterionic form[1][3]. | Primary extraction solvents from aqueous mixtures. |

| Dimethyl Sulfoxide (DMSO) / DMF | Highly Soluble | Exceptional dipole-dipole matching. | NMR solvent; high-concentration stock solutions. |

| Ethyl Acetate (EtOAc) | Soluble | Moderate dipole interactions. | TLC eluent (often mixed with DCM); secondary extraction. |

| Hexane / Petroleum Ether | Poorly Soluble | Weak dispersion forces cannot overcome the strong intermolecular dipole-dipole interactions. | Anti-solvent for precipitation; TLC Rf adjustment[3]. |

Experimental Workflow: Self-Validating Extraction Protocol

Because 3-DMA is highly water-soluble, extracting it from an aqueous reaction quench requires a solvent with an exceptionally high partition coefficient for polar organics. Dichloromethane (DCM) and 1,2-dichloroethane are the industry standards for this task[3].

However, 3-DMA is chemically sensitive. In the presence of strong bases (e.g., NaOH), it cleaves into malondialdehyde and dimethylamine[1]. Therefore, any extraction protocol must be a self-validating system —incorporating strict pH control and a final analytical gate to ensure the structural integrity of the compound has been maintained.

Fig 2: Self-validating extraction workflow for isolating 3-DMA using halogenated solvents.

Step-by-Step Methodology: DCM Extraction of 3-DMA

-

Aqueous Quench: Neutralize the crude reaction mixture to a strict pH of 7.0–7.5 using a mild buffer (e.g., saturated aqueous NaHCO3 ). Crucial Insight: Never use strong bases like NaOH or KOH , as they will trigger base-catalyzed cleavage of the dimethylamine group[1].

-

Solvent Addition: Add Dichloromethane (DCM) or 1,2-dichloroethane to the aqueous mixture in a 1:1 volume ratio[3].

-

Phase Separation: Agitate gently to avoid emulsion formation. Allow the phases to separate completely. The organic (bottom) layer will contain the solvated 3-DMA.

-

Multiple Extractions: Repeat the DCM extraction 2–3 times. Due to the high aqueous solubility of the zwitterionic form, a single extraction will leave a significant yield in the aqueous phase.

-

Drying: Dry the combined organic layers over anhydrous Na2SO4 . Avoid CaCl2 , as calcium ions can sometimes coordinate with highly polar aldehydes, reducing your isolated yield.

-

Concentration: Remove the solvent under reduced pressure. Crucial Insight: Keep the water bath temperature below 35 °C. While 3-DMA is generally stable, excess heat during concentration can lead to thermal degradation and polymerization[4].

-

Validation (Quality Control Gate): Dissolve a 5 mg aliquot of the resulting pale yellow liquid in CDCl3 or DMSO−d6 . Perform 1H−NMR spectroscopy. The presence of two distinct doublets with a coupling constant of J≈13−15 Hz (indicative of the trans-alkene protons) and an aldehyde singlet at ∼9.0−9.5 ppm validates that the push-pull system is intact and no cleavage occurred during the quench.

Safety and Storage Considerations

When handling 3-DMA in any solvent system, strict safety protocols must be observed. The compound is classified as a corrosive liquid capable of causing severe skin burns and eye damage[4].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a face shield, and a lab coat. Handle exclusively inside a certified fume hood.

-

Storage Environment: 3-DMA is air-sensitive. It must be stored under an inert atmosphere (nitrogen or argon) at temperatures below -20 °C to prevent slow oxidation or polymerization over time[5].

-

Chemical Incompatibilities: Keep the compound and its solutions strictly away from strong oxidizing agents and strong acids, which will rapidly degrade the molecule[4].

References

- 3-Dimethylaminoacrolein - Wikipedia - Wikipedia -

- 3-Dimethylaminoacrolein - Grokipedia -

- Aldehydes | SCBT - Santa Cruz Biotechnology - SCBT -

- SAFETY DATA SHEET - Fisher Scientific - Fisher Scientific -

- CN105001154A - Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method - Google P

Sources

- 1. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. CN105001154A - Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. grokipedia.com [grokipedia.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Dimethylaminoacrolein

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Dimethylaminoacrolein is a versatile organic compound utilized as a key building block in the synthesis of a wide range of heterocyclic compounds, including porphyrins and chlorins.[1] Its utility in pharmaceutical and materials science research necessitates a thorough understanding of its thermal stability and decomposition characteristics to ensure safe handling, optimize reaction conditions, and guarantee the integrity of synthetic outcomes. This guide provides a comprehensive analysis of the thermal properties of 3-Dimethylaminoacrolein, detailing its decomposition points, potential degradation pathways, and the hazardous byproducts that may be generated. We will explore the causality behind experimental choices for thermal analysis and present self-validating protocols for assessing the thermal stability of this and similar reactive compounds.

Introduction: The Chemical Nature and Importance of 3-Dimethylaminoacrolein

3-Dimethylaminoacrolein, with the chemical formula C₅H₉NO, is a pale yellow, water-soluble liquid that uniquely combines the functionalities of an unsaturated aldehyde and an enamine.[2][3] This structure imparts a high degree of reactivity, making it an invaluable precursor for synthesizing complex molecules.[3] However, this reactivity also presents challenges related to its stability. As a vinylogous amide, its stability is influenced by steric and conjugation effects.[4][5] The compound is known to be air-sensitive and requires storage under an inert atmosphere to prevent degradation.[6] Understanding its thermal limits is paramount for its application in multi-step syntheses where elevated temperatures may be required.

Thermal Properties and Decomposition Profile

The thermal stability of 3-Dimethylaminoacrolein is a critical parameter for its safe handling and application in chemical synthesis. While it is considered stable under recommended storage conditions, exposure to excess heat can lead to decomposition.[6]

Key Thermal Data:

| Property | Value | Source |

| Boiling Point | 270-273 °C (at 760 mmHg) | [2][6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Decomposition Temperature | Not explicitly defined, but reactive products can decompose at 110 °C | [2] |

Hazardous Decomposition Products: Upon thermal decomposition, 3-Dimethylaminoacrolein is expected to release hazardous products, including:

The formation of these toxic gases is a significant safety concern, particularly in the event of a fire or uncontrolled heating.[6][9]

Causality of Thermal Instability: A Mechanistic Perspective

The thermal instability of 3-Dimethylaminoacrolein is intrinsically linked to its molecular structure. As an enamine, it possesses a nucleophilic character due to the delocalization of the nitrogen lone pair into the double bond.[10] While this enhances its reactivity in desired synthetic transformations, it also provides a pathway for degradation.

At elevated temperatures, several decomposition pathways can be envisioned:

-

Polymerization: Like many unsaturated aldehydes, 3-Dimethylaminoacrolein could be susceptible to polymerization, especially in the presence of impurities or catalysts.

-

Retro-synthesis Reactions: The molecule can be synthesized from the reaction of malonaldehyde derivatives with dimethylamine.[3] Under thermal stress, a retro-reaction could occur, leading to the fragmentation of the molecule.

-

Oxidation: Although an air-sensitive compound, any presence of oxygen at high temperatures could lead to oxidative degradation, contributing to the formation of CO, CO₂, and NOx.[6]

The general stability of amines can be influenced by the presence of other substances. For instance, in the context of carbon capture, the thermal degradation of amines is significantly affected by the presence of CO₂ and the solvent composition.[11][12] While not directly analogous, this highlights the principle that the reaction environment plays a crucial role in the thermal stability of amine-containing compounds.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of 3-Dimethylaminoacrolein, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide a self-validating system for understanding the material's behavior as a function of temperature.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to lose mass due to decomposition.

-

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) of 3-Dimethylaminoacrolein into a TGA pan (typically platinum or alumina).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Continuously monitor and record the sample's mass as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To detect thermal events such as melting, boiling, and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

-

Methodology:

-

Accurately weigh a small sample (2-5 mg) of 3-Dimethylaminoacrolein into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the pans at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Exothermic peaks can indicate decomposition or polymerization, while endothermic peaks correspond to melting or boiling.

-

Diagram of Experimental Workflow:

Caption: Workflow for Thermal Stability Assessment.

Potential Decomposition Pathway

Based on the known hazardous decomposition products and the chemical structure of 3-Dimethylaminoacrolein, a simplified potential thermal decomposition pathway can be proposed. High temperatures can lead to fragmentation of the molecule.

Diagram of Potential Decomposition:

Caption: Simplified Thermal Decomposition Pathway.

Conclusion and Recommendations for Safe Handling

3-Dimethylaminoacrolein is a thermally sensitive compound that requires careful handling. While its boiling point is high, decomposition can occur at lower temperatures, especially in the presence of reactive partners or impurities. The primary hazardous byproducts of decomposition are toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Key recommendations for researchers and drug development professionals include:

-

Storage: Always store 3-Dimethylaminoacrolein under an inert atmosphere and in a cool, dark place to minimize degradation.[6]

-

Handling: Use this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and eye protection.[6]

-

Reaction Conditions: When using 3-Dimethylaminoacrolein in reactions, carefully control the temperature. If heating is necessary, it is advisable to conduct small-scale experiments first to assess stability under the specific reaction conditions.

-

Waste Disposal: Dispose of any waste containing 3-Dimethylaminoacrolein in accordance with local, regional, and national hazardous waste regulations.[6]

By adhering to these guidelines and understanding the thermal properties outlined in this guide, researchers can safely and effectively utilize 3-Dimethylaminoacrolein in their synthetic endeavors.

References

-

Wikipedia. 3-Dimethylaminoacrolein. [Link]

-

ChemIndex. 927-63-9 | 3-dimethylaminoacrolein. [Link]

-

Hartono, A., et al. (2014). Impact of Solvent on the Thermal Stability of Amines. Energy Procedia, 63, 1034-1042. [Link]

-

SINTEF. Impact of Solvent on the Thermal Stability of Amines. [Link]

-

ACS Omega. (2022, February 10). Bond Energies of Enamines. [Link]

-

Wiley Online Library. (2023, December 8). Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. [Link]

-

Making Molecules. (2024, September 2). Enamines. [Link]

-

PubChem. 3-Dimethylaminoacrolein. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-(Dimethylamino)acrolein. [Link]

-

GSRS. 3-DIMETHYLAMINOACROLEIN. [Link]

-

PMC. Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4-trisubstituted pyrroles. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4- and 1,2,3,4- substituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 3-Dimethylaminoacrolein | 927-63-9 [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. Enamines — Making Molecules [makingmolecules.com]

- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sintef.no [sintef.no]

The Versatile C3 Synthon: A Technical Guide to 3-Dimethylaminoacrolein in Heterocyclic Chemistry

Foreword: The Unassuming Power of a Simple Aldehyde

In the vast arsenal of reagents available to the modern synthetic chemist, few possess the elegant simplicity and profound utility of 3-dimethylaminoacrolein. This pale yellow, water-soluble liquid, with the unassuming formula C₅H₉NO, belies its significance as a cornerstone in the construction of a diverse array of heterocyclic scaffolds that are fundamental to medicinal chemistry, materials science, and drug development.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the history, development, and practical application of this remarkable molecule, moving beyond a mere recitation of reactions to an exploration of the underlying principles that govern its reactivity. We will delve into the causality behind experimental choices, offering insights honed from years of field-proven application.

A Historical Perspective: From a Laboratory Curiosity to an Industrial Workhorse

The journey of 3-dimethylaminoacrolein from a niche reagent to a widely used building block is a testament to the relentless pursuit of efficient synthetic methodologies. Early investigations into its chemistry were driven by its conceptualization as a vinylogous amide of dimethylformamide (DMF), hinting at its dual reactivity as both an unsaturated aldehyde and an enamine.[1] This unique electronic character is the very heart of its synthetic versatility.

Initial synthetic routes, such as the Reppe vinylation involving the addition of dimethylamine to the highly explosive propynal, were fraught with challenges, limiting its widespread adoption for industrial-scale synthesis.[1] A significant breakthrough came with the development of safer and more scalable methods, notably the reaction of vinyl ethers with a Vilsmeier reagent (formed in-situ from reagents like phosgene, phosphoryl trichloride, or oxalyl chloride and DMF).[1] This advancement paved the way for the cost-effective production of 3-dimethylaminoacrolein, unlocking its full potential for the synthesis of complex molecules.

The Heart of the Matter: Understanding the Reactivity of 3-Dimethylaminoacrolein

At its core, the synthetic power of 3-dimethylaminoacrolein stems from its ability to act as a reactive C3 electrophilic synthon. The conjugated system, influenced by the electron-donating dimethylamino group and the electron-withdrawing aldehyde, creates a molecule with distinct reactive sites. This allows for a variety of transformations, including Michael additions, Knoevenagel condensations, and a multitude of cyclization reactions.[3]

The aldehyde group can be readily activated, for instance, by reaction with dialkyl sulfates, to form highly reactive vinamidinium salts. These salts are excellent electrophiles, readily undergoing substitution with a wide range of nucleophiles to introduce the three-carbon backbone into a target molecule.[1]

A Gateway to Heterocycles: Synthetic Applications and Mechanistic Insights

The true value of 3-dimethylaminoacrolein is realized in its application as a precursor to a vast and important class of organic compounds: heterocycles. These cyclic compounds, containing atoms of at least two different elements in their rings, are ubiquitous in nature and form the structural core of a significant portion of pharmaceuticals and agrochemicals.[4]

The Synthesis of Pyrimidines: Building Blocks of Life and Medicine

Pyrimidines are a cornerstone of nucleic acids and are found in a plethora of biologically active compounds.[5][6][7] The reaction of 3-dimethylaminoacrolein with amidines or guanidines provides a direct and efficient route to substituted pyrimidines.

A classic example is the condensation with guanidine to form 2-aminopyrimidine.[1] The reaction proceeds through an initial nucleophilic attack of the guanidine on the aldehyde carbon, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water.

Experimental Protocol: Synthesis of 2-Aminopyrimidine

-

Reaction Setup: To a solution of 3-dimethylaminoacrolein (1.0 eq) in a suitable solvent such as ethanol, add guanidine hydrochloride (1.0 eq) and a base (e.g., sodium ethoxide, 1.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the desired 2-aminopyrimidine.

Crafting Pyridines: A Versatile Aromatic Scaffold

The pyridine ring is another fundamental heterocyclic motif present in numerous pharmaceuticals and natural products. 3-Dimethylaminoacrolein serves as a valuable three-carbon component in various pyridine syntheses. One notable application is in the synthesis of 2-chloronicotinic acid derivatives, which are important intermediates for agrochemicals and pharmaceuticals.[1] This is achieved through a Knoevenagel condensation with active methylene compounds like ethyl cyanoacetate.[1]

Constructing Pyrroles: The Core of Porphyrins and Beyond

Pyrroles are five-membered aromatic heterocycles that are integral to the structure of heme, chlorophyll, and vitamin B12. The reaction of vinamidinium salts, derived from 3-dimethylaminoacrolein, with α-amino acid esters provides an elegant route to substituted pyrroles.[1] For example, the reaction with glycine esters yields N-alkylpyrroles in good yields.[1]

The mechanism involves the initial formation of an enamine from the α-amino acid ester, which then attacks the vinamidinium salt. Subsequent cyclization and elimination of dimethylamine lead to the formation of the pyrrole ring.

Accessing Pyrazoles: A Privileged Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms and are widely recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous drugs. The reaction of 3-dimethylaminoacrolein with hydrazine derivatives offers a direct and versatile method for the synthesis of substituted pyrazoles.[1][7]

The reaction proceeds via a condensation reaction between the aldehyde group of 3-dimethylaminoacrolein and one of the nitrogen atoms of the hydrazine, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the enamine system and subsequent elimination of dimethylamine.

Beyond the Basics: Advanced Applications of 3-Dimethylaminoacrolein

The utility of 3-dimethylaminoacrolein extends beyond the synthesis of simple five- and six-membered heterocycles. It serves as a crucial building block in the construction of more complex molecular architectures.

-

Porphyrins and Chlorins: It is instrumental in the synthesis of porphyrin and chlorin derivatives, which are vital in areas such as photodynamic therapy and as artificial photosynthetic systems.[2]

-

Cyanine Dyes: 3-Dimethylaminoacrolein is used in the preparation of Y-shaped cyanine dyes, which have applications in imaging and as fluorescent probes.[2][8]

-

Fused Heterocyclic Systems: The reactivity of 3-dimethylaminoacrolein allows for its incorporation into multi-step reaction sequences to generate complex, fused heterocyclic systems. For example, its reaction with 2-naphthylamine and subsequent cyclization leads to the formation of 1-azaphenanthrene.[1]

Data at a Glance: Physicochemical Properties of 3-Dimethylaminoacrolein

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1][2] |

| Molar Mass | 99.133 g·mol⁻¹ | [1] |

| Appearance | Clear, faintly yellow to dark brown liquid | [1] |

| Density | 0.99 g·cm⁻³ at 25°C | [1] |

| Boiling Point | 270–273 °C | [2] |

| Solubility in Water | Soluble | [1] |

| CAS Number | 927-63-9 | [3] |

Conclusion: An Enduring Legacy in Synthesis

From its early, challenging syntheses to its current status as a readily available and versatile reagent, the history of 3-dimethylaminoacrolein is a compelling narrative of chemical innovation. Its unique combination of an aldehyde and an enamine functionality within a compact, three-carbon framework provides an elegant and powerful tool for the construction of a vast array of heterocyclic compounds. For researchers and professionals in drug development and materials science, a thorough understanding of the principles governing its reactivity is not merely academic; it is a gateway to the efficient and creative synthesis of novel molecules with the potential to address significant scientific and medical challenges. The journey of 3-dimethylaminoacrolein is far from over, and its continued application in novel synthetic strategies will undoubtedly lead to the discovery of new and important chemical entities.

References

-

3-Dimethylaminoacrolein. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]

-

3-Dimethylaminoacrolein. (n.d.). Grok. Retrieved March 10, 2026, from [Link]

-

Understanding the Properties and Synthesis of 3-(Dimethylamino)acrolein. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 10, 2026, from [Link]

-

Fahmy, A. F. M. (2006). Heterocycles as versatile building blocks in different synthetic strategies. ARKIVOC, 2006(vii), 395-415. [Link]

-

Breitmaier, E., & Bayer, E. (1969). Single-step Synthesis of Pyridines from 3-Aminoacrolein and Carbonyl Compounds. Angewandte Chemie International Edition in English, 8(10), 765-766. [Link]

-

Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. [Link]

-

Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Sciences, 8(1), 253-263. [Link]

-

Abdel-Rahman, A. A. H., El-Gendy, M. S., & El-Sayed, M. A. (2015). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 31(3), 1317-1332. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Abdel-Hafiz, I. S., & Reffat, H. M. (2020). Synthesis of pyrimidine compounds using dimethylamino imine derivatives. Journal of the Chinese Chemical Society, 67(11), 2055-2064. [Link]

-

Ali, T. E. S., Ibrahim, M. A., El-Gohary, N. M., & El-Kazak, A. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 225-240. [Link]

-

Al-Zahrani, A. M., & El-Shehry, M. F. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. International Journal of Organic Chemistry, 6, 1-13. [Link]

-

Bakr, M. F., & El-Adasy, A. A. M. (2017). Synthesis and reactions of some new pyrimidine and fused pyrimidine derivatives with antimicrobial and anticancer activities. Der Pharma Chemica, 9(1), 58-69. [Link]

-

Kiseleva, A. S., Kovyazin, P. V., Kopchuk, D. S., Chepchugov, V. V., Trestsova, M. A., Kovalev, I. S., ... & Rusinov, V. L. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3, 3-Diaminoacrylonitriles. Molecules, 28(8), 3576. [Link]

-

Hassan, A. S., & Hafez, T. S. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(12), 20536–20550. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

Coppola, G. M., & Damon, R. E. (1974). Synthesis and reactions of 2-aryl-3-(dimethylamino)acroleins. Journal of Heterocyclic Chemistry, 11(1), 51-55. [Link]

-

Al-Ostoot, F. H., Al-Ameri, M. H., & Al-Amri, M. A. (2018). synthesis of some enaminone derivatives under solvent-free process. Journal de la Société Chimique de Tunisie, 17(2), 50-55. [Link]

Sources

- 1. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. Heterocycles in Medicinal Chemistry III - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Dimethylaminoacrolein | 927-63-9 [chemicalbook.com]

Functional Group Analysis and Synthetic Utility of 3-Dimethylaminoacrolein: A Technical Guide

Executive Summary

3-Dimethylaminoacrolein (3-DMA), systematically known as (2E)-3-(dimethylamino)prop-2-enal, is a highly versatile, pale-yellow liquid that serves as a cornerstone in modern heterocyclic synthesis ()[1]. Functioning as a vinylogous dimethylformamide (DMF), 3-DMA is a canonical "push-pull" alkene. It combines the electron-donating properties of an enamine with the electron-withdrawing nature of an α,β-unsaturated aldehyde. Because it is a stable and significantly less toxic alternative to malondialdehyde ()[2], 3-DMA is heavily utilized in the pharmaceutical industry for the construction of pyrazoles, pyridines, and complex macrocycles like cobalt corroles ()[3].

This whitepaper provides an in-depth analysis of its functional groups, spectroscopic signatures, and the causality behind its experimental workflows.

Structural Dynamics: The Push-Pull Paradigm

The chemical behavior of 3-DMA is dictated by the extreme polarization of its conjugated system. The tertiary amine nitrogen donates its lone pair into the π-system, while the carbonyl oxygen acts as an electron sink.

Causality in Structural Behavior: This delocalization imparts significant double-bond character to the C–N bond. Consequently, at ambient temperatures, the rotation around the C–N bond is restricted. This structural rigidity is not merely a theoretical curiosity; it directly impacts the molecule's reactivity, making the carbonyl oxygen highly nucleophilic and prone to rapid electrophilic activation.

Logical relationship of the push-pull electron delocalization in 3-DMA.

Spectroscopic Signatures & Functional Group Analysis

To confidently utilize 3-DMA in synthesis, rigorous functional group verification is required. The push-pull system creates distinct, quantifiable shifts in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Quantitative NMR Data

Due to the restricted C–N bond rotation, the two methyl groups on the nitrogen exist in different magnetic environments (cis and trans relative to the alkene) at room temperature, appearing as distinct signals ()[4].

Table 1: ¹H NMR Spectral Data Summary (CDCl₃, 298 K)

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |

| Aldehyde (CHO) | ~9.10 - 9.30 | Doublet | 1H | Highly deshielded due to carbonyl anisotropy. |

| Alkene (C=CH-N) | ~7.10 - 7.50 | Doublet | 1H | Deshielded by the adjacent electronegative nitrogen. |

| Alkene (CH=C-CHO) | ~5.00 - 5.50 | Doublet/Multiplet | 1H | Shielded by electron donation from the amine. |

| N-CH₃ (Trans) | ~3.16 | Singlet | 3H | Restricted rotation locks this group in a distinct environment. |

| N-CH₃ (Cis) | ~2.90 | Singlet | 3H | Restricted rotation; shielded relative to the trans-methyl. |

Quantitative IR Data

The conjugation of the system lowers the stretching frequencies of the double bonds compared to isolated alkenes or aldehydes ()[3].

Table 2: IR Spectral Data Summary

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Causality |

| Carbonyl (C=O) | 1640 - 1665 | Strong | Conjugation weakens the C=O bond, lowering the frequency. |

| Alkene (C=C) | 1590 - 1610 | Strong | Enamine C=C stretch; highly polarized, resulting in a strong dipole change. |

| Amine (C-N) | 1210 - 1250 | Medium | Partial double-bond character increases the stretching frequency. |

Mechanistic Pathways: Vilsmeier-Type Reactivity

3-DMA is frequently employed to introduce reactive C3-groups into nucleophilic compounds. The most critical mechanistic pathway involves its activation via phosphorus oxychloride (POCl₃) to form a vinamidinium salt (a substituted 1,5-diazapentadiene) ()[2].

Causality of Reagent Choice: POCl₃ is selected over milder reagents due to its high oxophilicity. The push-pull nature of 3-DMA makes the aldehyde oxygen highly electron-rich. POCl₃ rapidly attacks this oxygen, driving the irreversible formation of an O-phosphorylated intermediate—a thermodynamic sink that perfectly sets up the molecule for subsequent nucleophilic attack by amines or CH-acidic compounds.

Mechanistic pathway for Vilsmeier-type activation of 3-DMA.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can confirm success at each critical junction.

Protocol 1: Variable-Temperature NMR (VT-NMR) Analysis of Restricted Rotation

This workflow is used to calculate the thermodynamic barrier (ΔG‡) of the C–N bond rotation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of 3-DMA in 0.6 mL of anhydrous CDCl₃ and transfer to a 5 mm NMR tube.

-

Causality: CDCl₃ is chosen because it lacks exchangeable protons that might interfere with the aldehyde signal, and its low freezing point allows analysis down to 2°C without solvent crystallization.

-

-

Instrument Calibration: Calibrate the NMR probe temperature using a neat methanol standard.

-

Causality: Accurate internal temperature measurement is critical for calculating thermodynamic parameters via the Eyring equation.

-

-

Spectral Acquisition: Acquire ¹H NMR spectra from 2°C to 48°C in 5°C increments. Allow exactly 5 minutes of thermal equilibration time per step.

-

Data Validation: Monitor the N-CH₃ signals at ~3.16 ppm and ~2.90 ppm. The protocol self-validates when the two distinct singlets at low temperatures broaden and merge into a single sharp peak at the coalescence temperature (typically >40°C).

Workflow for Variable-Temperature NMR Analysis of 3-DMA.

Protocol 2: Synthesis of a Vinamidinium Salt via Vilsmeier Activation

This protocol outlines the generation of a reactive C3-electrophile for heterocycle synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 3-DMA (1.0 equiv) in dry acetonitrile. Cool the solution to -10°C under an inert argon atmosphere.

-

Causality: The inert atmosphere prevents the premature hydrolysis of the highly moisture-sensitive phosphoryl intermediates.

-

-

Electrophilic Activation: Add POCl₃ (1.05 equiv) dropwise over 15 minutes via a syringe pump.

-

Causality: The controlled addition manages the highly exothermic O-phosphorylation, preventing the thermal degradation of the delicate push-pull alkene.

-

-

Nucleophilic Displacement: Introduce dimethylamine hydrochloride (1.1 equiv) to the reaction mixture, maintaining the temperature below 0°C.

-

Isolation & Validation: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

-

Self-Validation: Validate the product via ¹H NMR. The complete disappearance of the highly deshielded aldehyde doublet (~9.2 ppm) and the appearance of a symmetrical polymethine chain confirms the successful formation of the vinamidinium salt.

-

References

-

Title: 3-Dimethylaminoacrolein | Source: Wikipedia | URL: [Link]

-

Title: 3-(Dimethylamino)acrylaldehyde (CID 638320) | Source: PubChem | URL: [Link]

-

Title: From R&D to QC, making NMR accessible for everyone | Source: Oxford Instruments | URL: [Link]

-

Title: Panchromatic and Perturbed Absorption Spectral Features and Multiredox Properties of Dicyanovinyl- and Dicyanobutadienyl-Appended Cobalt Corroles | Source: Inorganic Chemistry (ACS) | URL: [Link]

Sources

Application Note: Synthesis of Heterocyclic Compounds Using 3-Dimethylaminoacrolein

Executive Summary

3-Dimethylaminoacrolein (3-DMAA), also known as β -dimethylaminoacrolein or 3-dimethylaminopropenal, is a highly versatile, stable C3 molecular building block. Functioning as a vinylogous dimethylformamide (DMF), it combines the reactivity of an unsaturated aldehyde with an enamine. This unique "push-pull" electronic configuration makes it an ideal, non-toxic precursor for the synthesis of complex nitrogen-containing heterocycles, including pyrimidines, pyridines, pyrroles, and pyrazoles[1].

This application note provides drug development professionals and synthetic chemists with a mechanistic grounding and validated protocols for utilizing 3-DMAA in heterocyclic synthesis, replacing highly explosive precursors like propynal[1].

Mechanistic Causality & Regioselectivity

The synthetic utility of 3-DMAA stems from its highly polarized π -system. The electron-donating dimethylamino group "pushes" electron density, while the electron-withdrawing aldehyde "pulls" it.

-

Electrophilic Sites: The aldehyde carbonyl carbon is a hard electrophile, making it the primary site for initial attack by hard nucleophiles (e.g., primary amines). The β -carbon of the enamine serves as a secondary electrophilic site.

-

Leaving Group: Upon cyclization, the dimethylamino group acts as an excellent leaving group, expelled as dimethylamine gas, which drives the reaction forward thermodynamically.

-

Regioselectivity: When reacted with asymmetric, ambident binucleophiles (such as 5-aminopyrazol-3-one), the regiochemical outcome can be strictly controlled by the pH of the reaction medium[2].

Reaction pathways of 3-dimethylaminoacrolein with various nucleophiles to form N-heterocycles.

Quantitative Data: Heterocycle Synthesis Summary

The following table summarizes the reaction conditions and yields for key heterocyclic transformations using 3-DMAA, illustrating its broad applicability across medicinal and agricultural chemistry[1][2][3].

| Target Heterocycle Class | Co-Reactant | Catalyst / Medium | Typical Yield | Primary Application |

| 2-Aminopyrimidines | Guanidine | Sodium Methoxide (Base) | 75 - 85% | Kinase inhibitors, CNS drugs |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazol-3-one | Basic Medium (NaOH/EtOH) | 60 - 70% | Cytostatic agents, oncology |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazol-3-one | Acidic Medium (AcOH/HCl) | 55 - 65% | Antineoplastic agents |

| 2-Chloronicotinic Acid Esters | Ethyl Cyanoacetate | Knoevenagel + POCl3 | 80 - 90% | Herbicides, NSAIDs (Niflumic acid) |

| N-Alkylpyrroles | Glycine Esters | Base | ~86% | Bioactive alkaloid analogs |

Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyrimidine

Objective: Construct a 2-aminopyrimidine core via the cyclo-condensation of 3-DMAA with guanidine. Causality & Design: Guanidine hydrochloride is a stable salt but a poor nucleophile. Sodium methoxide is used to liberate the free guanidine base in situ. The highly nucleophilic primary amines of guanidine attack the electrophilic aldehyde of 3-DMAA. Subsequent intramolecular cyclization at the β -carbon expels dimethylamine, driving the aromatization of the pyrimidine ring[1].

Step-by-Step Procedure:

-

Free-Basing: Suspend 1.0 eq of guanidine hydrochloride in anhydrous methanol. Slowly add 1.1 eq of sodium methoxide solution (25% in MeOH) at 0 °C under nitrogen. Stir for 30 minutes.

-

Filtration: Filter off the precipitated sodium chloride rapidly under inert conditions to isolate the free guanidine solution.

-

Condensation: Transfer the filtrate to a round-bottom flask. Dropwise, add 1.0 eq of 3-DMAA over 15 minutes at room temperature.

-

Cyclization: Reflux the mixture for 4–6 hours. The reaction will shift from pale yellow to deep amber.

-

Workup: Concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and evaporate to yield the crude 2-aminopyrimidine.

Self-Validation & Analytical Checks:

-

In-Process Check: During reflux, dimethylamine gas is evolved. Holding a moistened piece of universal pH indicator paper above the condenser vent will show a strong basic reading (pH > 10), validating that the cyclization/elimination step is actively occurring.

-

NMR Validation: 1H NMR ( CDCl3 ) will show the disappearance of the characteristic aldehyde proton of 3-DMAA (~9.5 ppm) and the appearance of a distinct pyrimidine aromatic proton doublet (~8.3 ppm) and triplet (~6.5 ppm).

Protocol 2: pH-Divergent Synthesis of Pyrazolo-Fused Heterocycles

Objective: Control regioselectivity to synthesize either pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines from the same starting materials[2]. Causality & Design: 5-Aminopyrazol-3-one is an ambident nucleophile.

-

In basic media, the exocyclic amino group is the most nucleophilic site, attacking the 3-DMAA aldehyde first, leading to a pyrimidine fusion.

-

In acidic media, the aldehyde of 3-DMAA is protonated, altering the HOMO-LUMO gap. The pyrazolone ring tautomerizes, and the initial nucleophilic attack shifts to the enamine β -carbon, reversing the cyclization vector to form a pyridine ring[2].

Step-by-Step Procedure:

-

Pathway A (Basic - Pyrimidine Fusion):

-

Dissolve 1.0 eq of 5-aminopyrazol-3-one and 1.0 eq of 3-DMAA in ethanol.

-

Add 0.1 eq of aqueous NaOH. Reflux for 3 hours.

-

Cool to 0 °C; the pyrazolo[1,5-a]pyrimidine precipitates. Filter and wash with cold ethanol.

-

-

Pathway B (Acidic - Pyridine Fusion):

-

Dissolve 1.0 eq of 5-aminopyrazol-3-one and 1.0 eq of 3-DMAA in glacial acetic acid.

-

Add a catalytic amount of concentrated HCl. Reflux for 4 hours.

-

Pour the mixture over crushed ice. Neutralize carefully with saturated NaHCO3 until the pyrazolo[3,4-b]pyridine precipitates. Filter and dry.

-

Self-Validation & Analytical Checks:

-

TLC Differentiation: The two isomers have vastly different polarities. Co-spotting the crude mixtures on silica gel (Eluent: DCM/MeOH 9:1) will validate the divergence (the pyridine derivative typically exhibits a higher Rf ).

Protocol 3: Synthesis of 2-Chloronicotinic Acid Esters

Objective: Synthesize 2-chloronicotinic acid esters, critical intermediates for agrochemicals (e.g., nicosulfuron) and NSAIDs[3]. Causality & Design: This is a two-stage process. First, a Knoevenagel condensation occurs between the CH-acidic methylene group of ethyl cyanoacetate and the aldehyde of 3-DMAA, forming a 1,3-butadiene intermediate. Second, treatment with a chlorinating agent (like POCl3 or HCl ) triggers cyclization involving the nitrile group, followed by aromatization to yield the 2-chloropyridine ring[1][3].

Step-by-Step Procedure:

-

Knoevenagel Condensation: Mix 1.0 eq of 3-DMAA and 1.0 eq of ethyl cyanoacetate in a non-polar solvent (e.g., toluene). Add a catalytic amount of piperidine acetate.

-

Dehydration: Reflux using a Dean-Stark apparatus until 1.0 eq of water is collected, indicating complete formation of the dienamine intermediate.

-

Cyclization/Chlorination: Cool the mixture to 0 °C. Slowly add 1.2 eq of Phosphorus oxychloride ( POCl3 ) under vigorous stirring.

-

Aromatization: Heat the mixture to 80 °C for 4 hours.

-

Quenching: Cool to room temperature and carefully pour the mixture into ice water to quench excess POCl3 . Extract with dichloromethane, wash with saturated NaHCO3 , dry, and concentrate.

Self-Validation & Analytical Checks:

-

IR Spectroscopy: The starting ethyl cyanoacetate has a sharp, intense C≡N stretch at ~2250 cm⁻¹. Successful cyclization is validated by the complete disappearance of this nitrile peak, as the nitrogen atom is incorporated into the pyridine ring.

Safety, Handling, and Storage

-

Toxicity: 3-DMAA is corrosive and causes severe skin burns and eye damage (H314). It must be handled in a chemical fume hood using appropriate PPE (nitrile gloves, goggles).

-

Stability: Unlike 3-aminoacrolein, 3-DMAA is highly stable at room temperature. However, its reaction products with dialkyl sulfates (used for vinylogous amidine synthesis) decompose violently at 110 °C[1].

-

Storage: Store in a tightly sealed container in a cool, well-ventilated area, away from strong acids and oxidizing agents.

References

-

3-Dimethylaminoacrolein - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

Cancerostatica. I. Synthesis of Some pyrazolo[1,5-a]pyrimidine and Pyrazolo [3,4-b] Pyridine Derivatives Source: PubMed / Neoplasma (1973) URL:[Link]

Sources

Application Notes and Protocols for Cyclocondensation Reactions with 3-Dimethylaminoacrolein

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the versatile building blocks available to the synthetic chemist, 3-dimethylaminoacrolein stands out as a trifunctional reagent, uniquely poised for the efficient assembly of a diverse array of nitrogen-containing heterocycles. This guide provides an in-depth exploration of its application in cyclocondensation reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Introduction to 3-Dimethylaminoacrolein: A Versatile C3 Building Block

3-Dimethylaminoacrolein, a pale yellow to brown liquid, is an α,β-unsaturated aldehyde bearing a dimethylamino group at the β-position.[1] This structural arrangement confers upon it a unique reactivity profile, combining the electrophilicity of an α,β-unsaturated aldehyde with the nucleophilicity of an enamine.[2] This dual reactivity makes it an exceptionally useful three-carbon synthon for the construction of various heterocyclic systems, including pyridines, pyrimidines, and quinolines.[1][3]

The synthesis of 3-dimethylaminoacrolein is often achieved through a Vilsmeier-Haack type reaction, for instance, from the reaction of an appropriate vinyl ether with a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4] The Vilsmeier reagent itself is a powerful formylating agent, and its chemistry is intrinsically linked to the reactivity of its vinylogous counterpart, 3-dimethylaminoacrolein.[4][5]

Synthesis of Pyrimidines: The Reaction with Amidines

One of the most direct and widely utilized applications of 3-dimethylaminoacrolein is in the synthesis of 2-substituted pyrimidines. The reaction proceeds via a cyclocondensation with an amidine, such as guanidine, to afford the corresponding pyrimidine derivative.[1]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one of the amino groups of the amidine onto the electrophilic β-carbon of 3-dimethylaminoacrolein. This is followed by the elimination of dimethylamine, a good leaving group, to form a reactive intermediate. Subsequent intramolecular cyclization through the attack of the second amino group of the amidine onto the aldehyde carbonyl, followed by dehydration, yields the aromatic pyrimidine ring. The choice of a basic catalyst, such as sodium methoxide, is crucial to deprotonate the amidine and facilitate the initial nucleophilic addition.

Caption: Mechanism of 2-aminopyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Aminopyrimidine

This protocol outlines the synthesis of 2-aminopyrimidine from 3-dimethylaminoacrolein and guanidine hydrochloride.

Materials:

-

3-Dimethylaminoacrolein

-

Guanidine hydrochloride

-

Sodium methoxide

-

Methanol

-

Kerosene (as solvent)

Procedure: [6]

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve guanidine nitrate in a solution of sodium methoxide in methanol.

-

Addition of Aldehyde: To this solution, add a solution of 3-dimethylaminoacrolein (referred to as "addition aldehyde oil" in some literature) in methanol. The 3-dimethylaminoacrolein can be prepared in situ from DMF, phosphorus trichloride, and acetaldehyde diethyl acetal in kerosene.[6]

-

Reaction Conditions: Seal the vessel and heat the reaction mixture under pressure. The specific temperature and pressure will depend on the scale and equipment but are crucial for driving the reaction to completion.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it. The product, 2-aminopyrimidine, can then be isolated through extractive distillation or crystallization.

| Reactant | Molar Ratio | Role |

| 3-Dimethylaminoacrolein | 1 | C3 Synthon |

| Guanidine Hydrochloride | ~1 | N-C-N Synthon |

| Sodium Methoxide | Catalytic to Stoichiometric | Base Catalyst |

Table 1. Reactants for the Synthesis of 2-Aminopyrimidine.

Synthesis of Pyridines: The Knoevenagel Condensation Approach

3-Dimethylaminoacrolein serves as a valuable precursor for the synthesis of functionalized pyridines through a Knoevenagel-type condensation with active methylene compounds, followed by cyclization.[1][3]

Mechanistic Insights

The reaction is typically catalyzed by a base, such as piperidine or triethylamine, which deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a nucleophilic carbanion. This carbanion then undergoes a Knoevenagel condensation with the aldehyde group of 3-dimethylaminoacrolein. The resulting vinylidene intermediate can then undergo intramolecular cyclization, with the elimination of dimethylamine, to form the pyridine ring. The presence of an ammonium source, like ammonium acetate, is often required to provide the nitrogen atom for the pyridine ring.

Caption: General workflow for pyridine synthesis.

Experimental Protocol: Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general procedure for the multicomponent synthesis of 2-amino-3-cyanopyridine derivatives.[7]

Materials:

-

Aromatic aldehyde (if starting from a four-component reaction)

-

Malononitrile

-

Methyl ketone

-

Ammonium acetate

-

Ethanol (solvent)

-

Microwave reactor (optional)

Procedure (Microwave-Assisted): [7]

-

Reaction Mixture: In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture for 7-9 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature.

-

Isolation and Purification: Add a small amount of ethanol to the cooled mixture and collect the crude product by filtration. Purify the product by recrystallization from 95% ethanol.

| Reactant | Role | Rationale for Choice |

| 3-Dimethylaminoacrolein | C3 Synthon | Provides the C2, C3, and C4 atoms of the pyridine ring. |

| Malononitrile | C-N Synthon | Highly reactive methylene group and provides the C5, C6, and amino group. |

| Ammonium Acetate | Nitrogen Source & Catalyst | Provides the nitrogen atom for the pyridine ring and acts as a mild acid catalyst. |

| Base (e.g., Piperidine) | Catalyst | Facilitates the deprotonation of the active methylene compound. |

Table 2. Components for Pyridine Synthesis.

Synthesis of Quinolines: The Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing quinoline rings.[8][9] 3-Dimethylaminoacrolein can be employed as a three-carbon component in a modification of this reaction, reacting with a 2-aminoaryl aldehyde or ketone to form the quinoline core.

Mechanistic Principles

The reaction is typically catalyzed by either an acid or a base. The initial step involves the formation of a Schiff base between the 2-amino group of the aryl component and the aldehyde of 3-dimethylaminoacrolein. This is followed by an intramolecular aldol-type condensation, where the enamine character of the 3-dimethylaminoacrolein moiety facilitates the attack onto the carbonyl group of the aryl component. Subsequent dehydration leads to the formation of the quinoline ring system.

Caption: Logical flow of the Friedländer quinoline synthesis.

Experimental Protocol: General Procedure for Friedländer Quinoline Synthesis

This protocol outlines a general procedure for the acid-catalyzed Friedländer synthesis.[10]

Materials:

-

2-Aminoaryl aldehyde or ketone (1.0 eq)

-

3-Dimethylaminoacrolein (1.1 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

-

Solvent (e.g., toluene, ethanol)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of the 2-aminoaryl aldehyde or ketone in a suitable solvent, add 3-dimethylaminoacrolein.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Catalyst | Solvent | Temperature | Advantages |

| Brønsted Acids (e.g., p-TsOH) | Toluene | 80-120 °C | Efficient under solvent-free conditions. |

| Lewis Acids (e.g., In(OTf)₃) | Dichloromethane | Room Temp. to Reflux | High catalytic activity, mild conditions. |

| Bases (e.g., KOH, NaOH) | Ethanol | Reflux | Classical, readily available reagents. |

Table 3. Catalysts and Conditions for Friedländer Synthesis.

Conclusion

3-Dimethylaminoacrolein has proven to be a highly effective and versatile C3-synthon for the synthesis of a wide range of nitrogen-containing heterocycles. Its unique combination of enamine and α,β-unsaturated aldehyde functionalities allows for a rich and diverse reactivity profile. The protocols outlined in this guide for the synthesis of pyrimidines, pyridines, and quinolines demonstrate the practical utility of this reagent in modern organic synthesis. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can leverage the power of 3-dimethylaminoacrolein to efficiently construct complex molecular architectures for applications in drug discovery, materials science, and beyond.

References

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

- Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. (2025). BenchChem.

-

3-Dimethylaminoacrolein. (n.d.). Wikipedia. Retrieved February 20, 2024, from [Link]

-

Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry. [Link]

- Qin, Z., Ma, Y., & Li, F. (2021). Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor. The Journal of Organic Chemistry, 86(19), 13734–13743.

- Abd-Ella, A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Journal of Chemical Reviews, 3(3), 209-226.

- Al-Zaydi, K. M. (2013). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 18(7), 8147–8159.

- CN102952083B - Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.

- Marco-Contelles, J. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(6), 755-773.

- Tenti, G., Ramos, M. T., & Menéndez, J. C. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655.

- Wang, H., Xu, Q., Shen, S., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770-775.

- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Journal of Drug Delivery and Therapeutics.

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Scielo.

-

Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved February 20, 2024, from [Link]

- Application Notes and Protocols for the Synthesis of Pyyridine Deriv

-

Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions:... (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

- Kumar, R., Singh, H., Mazumder, A., Salahuddin, Bushi, G., & Gaidhane, S. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.

- Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.

- Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. (n.d.). Organic Chemistry Research.

- CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents. (n.d.).

- O'Callaghan, C. N., McMurry, T. B. H., & O'Brien, J. E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(5), 2279-2303.

- Al-Mulla, A. (2017). A Review on the Synthesis of 2-Aminopyrimidine Derivatives. Arabian Journal of Chemistry, 10, S3148-S3168.

- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, C. N., Kunkel, M. W., Przeworski, K. F., & Chass, G. A. (2015). Synthesis of pyrimidines by direct condensation of amides and nitriles.

- Liu, X., Lin, C., & Wang, X. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5262.

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (n.d.).

- Ammar, Y. A., Mohamed, Y. A., El-Gaby, M. S. A., & Abbas, S. Y. (2022). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. RSC Advances, 12(46), 30209-30218.

-

Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. [Link]

- One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a C

- Debnath, P., Sahu, G., & De, U. C. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5483.

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 20, 2024, from [Link]

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).

-

Pyridine. (n.d.). Wikipedia. Retrieved February 20, 2024, from [Link]

- Popova, A. V., Gidaspov, A. A., & Ostrovskii, V. A. (2023). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 28(24), 8031.

- Wang, H., Xu, Q., Shen, S., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770-775.

- Asghari, S., & Ramezani, M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,7-tetrahydro-1H-azepin-2-yl)malonaldehyde and its reactivity. Journal of the Serbian Chemical Society, 78(7), 939-947.

-

Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025, September 16). YouTube. [Link]

- Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 12(10), 2427–2439.

- Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. (2025). BenchChem.

- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C

- Al-Naggar, A. A. (2012). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 17(1), 713–723.

- Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025, February 27). Frontiers.

- Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)

-

The Friedlӓnder Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

- Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (n.d.).

Sources

- 1. CN102952083B - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 3-Dimethylaminoacrolein as a Versatile C3-Synthon for Pyridine and Pyrimidine Synthesis

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and agrochemical development, the efficient construction of nitrogen-containing heterocycles is paramount. 3-Dimethylaminoacrolein (3-DMA) (CAS: 927-63-9) has emerged as a highly stable, water-soluble, and non-toxic alternative to highly reactive precursors like propynal or malondialdehyde[1].

Structurally, 3-DMA functions as a "vinylogous dimethylformamide (DMF)," seamlessly combining the reactivity of an α,β -unsaturated aldehyde with an enamine[1]. This unique electronic configuration provides two distinct electrophilic centers—the carbonyl carbon and the β -carbon of the enamine system. Because of this dual reactivity, 3-DMA acts as an ideal C3 building block. By carefully modulating the pH of the reaction environment, chemists can dictate the regioselectivity of nucleophilic attacks, allowing for the divergent synthesis of either pyridine or pyrimidine scaffolds from the exact same starting materials[2][3].

These scaffolds are foundational in drug development. For instance, pyrazolo[1,5-a]pyrimidine derivatives synthesized via 3-DMA are critical Microtubule Affinity Regulating Kinase (MARK) inhibitors used in Alzheimer's disease research[4], while pyrazolopyridinyl pyrimidines are key intermediates in the synthesis of Riociguat, a soluble guanylate cyclase (sGC) stimulator[5][6].

Divergent Synthesis: The Role of pH in Regiocontrol

A classic demonstration of 3-DMA's versatility is its reaction with 5-aminopyrazol-3-one derivatives. The trajectory of the cyclization is strictly governed by the reaction medium[2][3]:

-

Basic Medium (Pyrimidine Pathway): Under basic conditions, the initial nucleophilic attack by the exocyclic amine of the pyrazole occurs at the highly electrophilic aldehyde carbon of 3-DMA. Subsequent cyclization and elimination of dimethylamine yield pyrazolo[1,5-a]pyrimidines .

-

Acidic Medium (Pyridine Pathway): In an acidic environment, protonation alters the electrophilicity of the 3-DMA system. The initial condensation favors the formation of an intermediate that subsequently cyclizes onto the pyrazole ring carbon, yielding pyrazolo[3,4-b]pyridines .

Caption: Divergent cyclization pathways of 3-DMA controlled by pH conditions.

Quantitative Data Summary